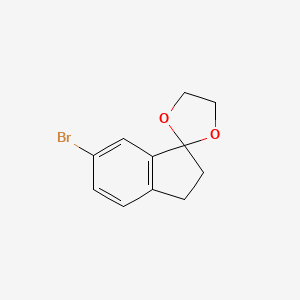
3-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
説明
3-(2-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (FMPCA) is a compound belonging to the pyrazole family of organic molecules. FMPCA is a heterocyclic compound that has been widely studied for its potential applications in scientific research.
科学的研究の応用
Synthesis and Crystal Structures
- A study by Loh et al. (2013) on similar pyrazole compounds demonstrates the synthesis process and provides insights into their crystal structures, highlighting the importance of these compounds in the field of molecular chemistry (Loh et al., 2013).
Potential in Cancer Treatment
- Research on Aurora kinase inhibitors, which include derivatives of the mentioned compound, suggests their potential use in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Functionalization Reactions
- The work by Yıldırım and Kandemirli (2006) focuses on the functionalization reactions of related compounds, which is crucial for understanding their chemical properties and potential applications (Yıldırım & Kandemirli, 2006).
Synthesis and Characterization
- Studies like McLaughlin et al. (2016) and Liu et al. (2016) detail the synthesis and characterization of similar compounds, indicating their significance in research chemicals and potential biological activity (McLaughlin et al., 2016), (Liu et al., 2016).
Antibacterial Screening
- Maqbool et al. (2014) explored the antibacterial properties of pyrazole-carboxylic acids, showing potential for these compounds in the development of new antibacterial agents (Maqbool et al., 2014).
Experimental and Theoretical Investigations
- Viveka et al. (2016) conducted both experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, providing a deeper understanding of their molecular properties (Viveka et al., 2016).
作用機序
Target of Action
Many bioactive aromatic compounds, like indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.
Mode of Action
The interaction of the compound with its targets could result in a variety of changes, such as the inhibition or activation of the target’s function. This could lead to alterations in cellular signaling pathways, changes in cell behavior, or even cell death .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could result in the upregulation or downregulation of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could influence its solubility, stability, and how it is metabolized by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cell growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
5-(2-fluorophenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(11(15)16)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGODEEAGGPJBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1439359.png)

![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)
